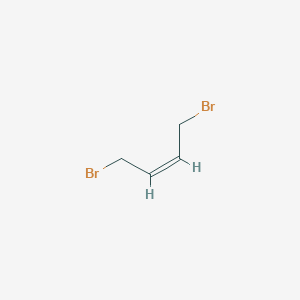

(Z)-1,4-dibromobut-2-ene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23187. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(Z)-1,4-dibromobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXLHIUHKIVPAB-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-12-5 | |

| Record name | 2-Butene,4-dibromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

cis-1,4-dibromo-2-butene CAS number

An In-depth Technical Guide to cis-1,4-Dibromo-2-butene

This technical guide provides a comprehensive overview of cis-1,4-dibromo-2-butene, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.

cis-1,4-Dibromo-2-butene is the cis (Z) isomer of 1,4-dibromo-2-butene. Its unique structural configuration influences its chemical reactivity and physical properties.

Table 1: Chemical Identifiers for cis-1,4-Dibromo-2-butene

| Identifier | Value |

| CAS Number | 18866-73-4[1][2][3] |

| Molecular Formula | C4H6Br2[1][3][4] |

| Molecular Weight | 213.90 g/mol [1][3][4][5] |

| IUPAC Name | (2Z)-1,4-dibromobut-2-ene[5] |

| Synonyms | (Z)-1,4-dibromo-2-butene, cis-1,4-dibromobut-2-ene[3][5] |

Table 2: Physicochemical Properties of cis-1,4-Dibromo-2-butene

| Property | Value |

| Melting Point | 53 °C[3] |

| Boiling Point | 82 °C @ 14 Torr[3] |

| Density | 1.912 g/cm³[3] |

| LogP | 2.33240[3] |

Synthesis of 1,4-Dibromo-2-butene

The primary industrial synthesis of 1,4-dibromo-2-butene involves the bromination of 1,3-butadiene.[6][7] This reaction typically yields a mixture of cis and trans isomers, along with other brominated butanes. The ratio of these products can be influenced by reaction conditions such as temperature and solvent.

A patented method outlines a specific procedure for this synthesis.[8] The process involves the reaction of 1,3-butadiene with bromine in a chloroform solvent at low temperatures, followed by purification steps.

Experimental Protocol: Synthesis of 1,4-Dibromo-2-butene

The following protocol is adapted from a patented preparation method[8]:

-

Reactor Setup: Charge a reactor with 6 parts by weight of chloroform and cool the solvent to below -10 °C.

-

Butadiene Addition: Introduce 1 part by weight of 1,3-butadiene into the cooled reactor. Maintain stirring and further cool the mixture to below -15 °C.

-

Bromination: Slowly add 2.4 parts by weight of bromine to the reactor, ensuring the temperature is maintained at -15 °C.

-

Solvent Removal: Upon completion of the bromine addition, remove the chloroform and any unreacted 1,3-butadiene via distillation under reduced pressure.

-

Recrystallization: Add 2.2 parts by weight of petroleum ether to the residue to induce recrystallization.

-

Isolation: Filter the solid product, and perform vacuum drying to obtain the final 1,4-dibromo-2-butene product.

Caption: Synthesis workflow for 1,4-dibromo-2-butene.

The relationship between the starting material and the resulting isomers is crucial for understanding the synthesis and subsequent applications.

Caption: Isomeric relationship from a common precursor.

Applications in Research and Drug Development

While specific applications for the cis isomer are not extensively documented, the trans isomer, trans-1,4-dibromo-2-butene, is a known building block in organic synthesis. It serves as an intermediate in the production of cyclic compounds and polymers.[6] Notably, it is a precursor in the synthesis of Aliskiren, a renin inhibitor used to treat hypertension.[7] The isomeric mixture resulting from the synthesis can also be utilized in various chemical transformations.

Safety and Handling

Table 3: Hazard Information for trans-1,4-Dibromo-2-butene

| Hazard Statement | Precautionary Statement |

| H301: Toxic if swallowed [9][10] | P280: Wear protective gloves/clothing/eye protection/face protection.[9][10] |

| H314: Causes severe skin burns and eye damage [9][10] | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[10] |

| H341: Suspected of causing genetic defects [10] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

| Corrosive and a lachrymator [11] | P310: Immediately call a POISON CENTER or doctor/physician.[9] |

| Destructive to tissues of mucous membranes and upper respiratory tract [9][11] |

Handling and Storage Recommendations:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9][12] A full-face respirator may be necessary for certain operations.[11]

-

Storage: Store in a cool, dry, well-ventilated place away from light and incompatible materials such as strong oxidizing agents and strong bases.[12] Keep containers tightly closed.

Spectroscopic Data

Spectroscopic data, including NMR (¹H and ¹³C) and IR spectra, are available for 1,4-dibromo-2-butene, though often not specified for the individual cis or trans isomers.[13][14] Resources such as the NIST WebBook and PubChem may provide specific spectral information for cis-1,4-dibromo-2-butene.[5][15]

This guide serves as a foundational resource for professionals working with cis-1,4-dibromo-2-butene. Due to the limited availability of specific data for this isomer, caution is advised, and it is recommended to consult additional safety and technical resources before use.

References

- 1. Page loading... [guidechem.com]

- 2. cis-1,4-Dibromo-2-butene | 18866-73-4 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. (Z)-1,4-dibromobut-2-ene | C4H6Br2 | CID 5354994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. WO2011124098A1 - Process for preparing aliskiren intermediate trans-1, 4-dibromo-2-butylene - Google Patents [patents.google.com]

- 8. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. trans-1,4-Dibromo-2-butene 821-06-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 11. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. fishersci.com [fishersci.com]

- 13. spectrabase.com [spectrabase.com]

- 14. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Butene, 1,4-dibromo- [webbook.nist.gov]

An In-Depth Technical Guide to (Z)-1,4-dibromobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-1,4-dibromobut-2-ene, also known as cis-1,4-dibromo-2-butene, is a reactive bifunctional electrophile and a valuable building block in organic synthesis. Its stereoisomeric purity is crucial for the controlled synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its applications in research and development. The information is presented to be a practical resource for scientists and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound is a halogenated alkene with the molecular formula C₄H₆Br₂. The presence of the cis-configured double bond and two reactive bromine atoms makes it a versatile reagent in organic chemistry. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 213.90 g/mol | [1][2] |

| Molecular Formula | C₄H₆Br₂ | [1][2] |

| CAS Number | 18866-73-4 | [2] |

| Appearance | White crystalline solid | |

| Melting Point | 53 °C | [2] |

| Boiling Point | 82 °C at 14 Torr | [2] |

| Density | 1.912 g/cm³ | [2] |

Spectroscopic Data

2.1. ¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical environment of the protons in this compound would result in two distinct signals. The vinylic protons (CH=CH) are expected to appear as a triplet, and the methylene protons (CH₂Br) as a doublet. A key distinguishing feature for the (Z)-isomer is the coupling constant between the vinylic protons, which is typically smaller (in the range of 6-14 Hz) compared to the trans-isomer (11-18 Hz)[3].

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show two signals corresponding to the two non-equivalent carbon atoms: the methylene carbons (-CH₂Br) and the vinylic carbons (=CH-). The chemical shifts for the sp³ hybridized carbons bonded to bromine would appear further upfield compared to the sp² hybridized vinylic carbons[4][5][6][7].

2.3. Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

The IR spectrum of this compound would exhibit characteristic C-H stretching frequencies for both sp² and sp³ hybridized carbons, a C=C stretching vibration, and a prominent C-Br stretching absorption. The NIST WebBook provides an IR spectrum for 1,4-dibromo-2-butene (isomer not specified)[8]. Mass spectrometry would show the molecular ion peak and characteristic isotopic patterns for a molecule containing two bromine atoms.

Experimental Protocols

The synthesis of 1,4-dibromobut-2-ene is most commonly achieved through the bromination of 1,3-butadiene. This reaction, however, typically yields a mixture of the (Z) and (E) isomers, along with other byproducts[9][10]. The stereoselective synthesis of the (Z)-isomer is more challenging and can be approached via specialized methods like olefin metathesis.

3.1. Synthesis of 1,4-dibromo-2-butene (Isomer Mixture)

This protocol is adapted from general procedures for the bromination of butadiene and is expected to yield a mixture of (Z) and (E) isomers[10].

Reaction Scheme:

Figure 1: Synthesis of 1,4-dibromo-2-butene from 1,3-butadiene.

Materials:

-

1,3-butadiene

-

Liquid bromine

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Anhydrous ethanol (for recrystallization)

-

Reaction flask equipped with a dropping funnel, stirrer, and thermometer

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

In a reaction flask, dissolve 1,3-butadiene (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to between -15 °C and -10 °C using a cooling bath.

-

Slowly add liquid bromine (1.0 equivalent) dropwise to the cooled solution while maintaining the temperature below -10 °C.

-

After the addition is complete, continue stirring the mixture at this temperature for several hours.

-

Remove the solvent by distillation under reduced pressure to obtain the crude product as a solid.

-

The crude product can be purified by recrystallization from anhydrous ethanol to yield a mixture of (Z)- and (E)-1,4-dibromobut-2-ene[10].

3.2. Purification of this compound

The separation of the (Z) and (E) isomers of 1,4-dibromobut-2-ene can be challenging due to their similar physical properties. Fractional crystallization or chromatographic techniques may be employed. For the related compound, cis-2-butene-1,4-diol, purification from the trans-isomer has been achieved by crystallization from solvents like acetone, methyl ethyl ketone, or tetrahydrofuran[11]. A similar approach could potentially be adapted for the purification of this compound.

Reactivity and Applications

This compound is a bifunctional molecule that can undergo a variety of chemical transformations, making it a useful intermediate in organic synthesis.

4.1. Nucleophilic Substitution Reactions

Both bromine atoms in this compound are susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. This reactivity is central to its use in the construction of more complex molecules.

Figure 2: General scheme for nucleophilic substitution of this compound.

4.2. Applications in Synthesis

While the trans-isomer of 1,4-dibromo-2-butene is a known intermediate in the synthesis of the antihypertensive drug aliskiren[10], the applications of the pure (Z)-isomer are less documented in the context of drug development. However, its ability to act as a four-carbon building block makes it a valuable reagent in the synthesis of various cyclic and acyclic compounds. For instance, it has been used in the preparation of polymerizable ester-based Gemini cationic surfactants[10]. Its potential in the total synthesis of natural products containing a cis-alkene moiety remains an area for further exploration.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Health Hazards: It is expected to be toxic if swallowed and may cause severe skin burns and eye damage. It is also a lachrymator (causes tearing)[4].

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention[4].

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. It may be light-sensitive.

Conclusion

This compound is a valuable, albeit challenging, reagent in organic synthesis. Its utility is derived from the presence of two reactive bromine atoms on a stereodefined four-carbon chain. While the synthesis of the pure (Z)-isomer requires specialized methods or careful purification, its potential as a building block for complex molecules, including those of medicinal interest, is significant. This guide provides foundational information for researchers and professionals to safely handle and utilize this compound in their synthetic endeavors. Further research into stereoselective synthetic routes and applications in drug discovery is warranted.

References

- 1. cis-1,4-Dibromo-2,3-dimethyl-2-butene | C6H10Br2 | CID 11322439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. 13C Chemical Shift Ranges [almerja.com]

- 8. 2-Butene, 1,4-dibromo- [webbook.nist.gov]

- 9. WO2011124098A1 - Process for preparing aliskiren intermediate trans-1, 4-dibromo-2-butylene - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. JPH075492B2 - Method for purifying cis-2-butene-1,4-diol - Google Patents [patents.google.com]

Unveiling the Structure of (Z)-1,4-dibromobut-2-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive elucidation of the structure of (Z)-1,4-dibromobut-2-ene, a key intermediate in organic synthesis. This document details the spectroscopic data, synthesis protocols, and structural confirmation of this cis-isomer, presenting a valuable resource for its application in research and development.

Physicochemical Properties and Identification

This compound, also known as cis-1,4-dibromo-2-butene, is a halogenated alkene with the molecular formula C₄H₆Br₂.[1][2] Its structure is characterized by a four-carbon chain with a cis-configured double bond between the second and third carbon atoms, and bromine atoms attached to the first and fourth carbons.

| Property | Value | Reference |

| Molecular Formula | C₄H₆Br₂ | [1][2] |

| Molecular Weight | 213.90 g/mol | [1][2] |

| CAS Number | 18866-73-4 | [1][2] |

| IUPAC Name | (2Z)-1,4-dibromobut-2-ene | [1] |

| Synonyms | cis-1,4-dibromo-2-butene | [1][2] |

Synthesis of this compound

The primary route for the synthesis of this compound is through a Finkelstein-type halogen exchange reaction, starting from its chlorinated analog, (Z)-1,4-dichlorobut-2-ene. This stereospecific reaction allows for the retention of the cis-configuration of the double bond.

Experimental Protocol: Halogen Exchange

Materials:

-

(Z)-1,4-dichlorobut-2-ene

-

Sodium bromide (NaBr), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (Z)-1,4-dichlorobut-2-ene in a minimal amount of anhydrous acetone.

-

Add a 2 to 3-fold molar excess of anhydrous sodium bromide to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after several hours), allow the mixture to cool to room temperature.

-

Remove the precipitated sodium chloride by filtration.

-

Evaporate the acetone from the filtrate using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining inorganic salts.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the dichloromethane under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of the double bond.

¹H NMR (Proton NMR): Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to show two signals: a triplet for the two equivalent olefinic protons (H-2 and H-3) and a doublet for the four equivalent methylene protons (H-1 and H-4). The coupling constant between the olefinic protons is characteristic of the cis-geometry (typically in the range of 6-12 Hz).

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to exhibit two distinct signals corresponding to the two different carbon environments: one for the sp² hybridized olefinic carbons (C-2 and C-3) and another for the sp³ hybridized methylene carbons (C-1 and C-4).

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~5.8 | t | ~10 | =CH | |

| ~4.1 | d | ~10 | -CH₂Br | |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||

| ~129 | =CH | |||

| ~30 | -CH₂Br |

Note: The exact chemical shifts may vary depending on the solvent and the specific instrument used. The data presented here is a representative expectation based on known chemical shift ranges for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3020 | =C-H stretch |

| ~2950 | -C-H stretch (asymmetric) |

| ~2850 | -C-H stretch (symmetric) |

| ~1650 | C=C stretch (cis) |

| ~1430 | -CH₂- scissoring |

| ~1200 | C-Br stretch |

| ~700 | =C-H bend (cis, out-of-plane) |

The C=C stretching vibration for a cis-alkene is typically found in the region of 1640-1680 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The M⁺, [M+2]⁺, and [M+4]⁺ peaks should appear in an approximate ratio of 1:2:1. For C₄H₆Br₂, the molecular ion peaks would be observed at m/z 212, 214, and 216.

-

Major Fragmentation Pathways:

-

Loss of a bromine atom (-Br): [M-Br]⁺, observed around m/z 133/135.

-

Loss of a bromomethyl radical (-CH₂Br): [M-CH₂Br]⁺, observed around m/z 119/121.

-

Cleavage of the C-C bond adjacent to the double bond.

-

Visualizing the Structure Elucidation Workflow

The logical flow of experiments and data analysis for the structure elucidation of this compound can be visualized as follows:

Caption: Workflow for the synthesis and structural elucidation of this compound.

Logical Relationship of Spectroscopic Evidence

The confirmation of the structure of this compound relies on the convergence of evidence from multiple spectroscopic techniques.

Caption: Logical relationship of spectroscopic data confirming the structure.

This technical guide provides a thorough overview of the structural elucidation of this compound, offering valuable experimental and analytical details for its synthesis and characterization. The provided data and workflows serve as a practical resource for researchers in the fields of organic chemistry and drug development.

References

Synthesis of (Z)-1,4-dibromobut-2-ene from 1,3-Butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,4-dibromobut-2-ene from 1,3-butadiene, with a specific focus on the stereoselective synthesis of the (Z)-isomer. The direct bromination of 1,3-butadiene predominantly yields the thermodynamically favored (E)-isomer. This document outlines the mechanistic pathways, detailed experimental protocols for the synthesis of the isomeric mixture, and discusses alternative strategies for obtaining the (Z)-isomer.

Reaction Mechanism and Stereoselectivity

The reaction of 1,3-butadiene with bromine is a classic example of electrophilic addition to a conjugated diene. The process can proceed via two main pathways, 1,2-addition and 1,4-addition, leading to a mixture of products. The formation of these products is governed by kinetic and thermodynamic control.

At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-adduct, 3,4-dibromo-1-butene. At higher temperatures, the reaction is under thermodynamic control, leading to the more stable 1,4-adduct, 1,4-dibromo-2-butene. The 1,4-addition product itself exists as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The (E)-isomer is sterically more favorable and therefore the major thermodynamic product.

The reaction mechanism involves the formation of a resonance-stabilized allylic carbocation intermediate after the initial electrophilic attack of a bromine molecule on one of the double bonds. The subsequent nucleophilic attack by the bromide ion at either of the two electrophilic carbon centers of the allylic cation results in the formation of the 1,2- and 1,4-addition products.

Experimental Protocols

While the direct synthesis of pure (Z)-1,4-dibromobut-2-ene from 1,3-butadiene is challenging due to the thermodynamic preference for the (E)-isomer, the following protocols describe the synthesis of the isomeric mixture, which is a common precursor for further purification or isomerization.

General Bromination of 1,3-Butadiene

This protocol yields a mixture of 1,2- and 1,4-dibromobutene isomers, with the trans-1,4-isomer being a significant component.

Procedure:

-

In a reaction flask, dissolve 70.0 g of 1,3-butadiene in 1200 ml of dichloromethane.

-

Cool the solution to a temperature between -10°C and 10°C.

-

Slowly add 172.6 g of liquid bromine to the cooled solution.

-

Maintain the reaction mixture at a temperature between -5°C and -15°C and stir for 5 hours.[1]

-

After the reaction is complete, remove the solvent by atmospheric distillation to yield the crude product containing a mixture of dibromobutene isomers.[1]

Purification:

The crude product can be subjected to vacuum distillation. The fraction collected between 70°C and 80°C at a vacuum of 1000-1500 Pa will be enriched in 1,4-dibromo-2-butene.[1] Further purification to separate the (E) and (Z) isomers is challenging and typically requires fractional distillation or chromatography. Recrystallization from solvents like petroleum ether or ethanol can be used to isolate the crystalline (E)-isomer.[1][2]

Alternative Synthesis of this compound

Given the difficulty in isolating the (Z)-isomer from the direct bromination of 1,3-butadiene, alternative methods are often employed for its specific synthesis.

Dehydrohalogenation of 1,2,4-Tribromobutane:

A potential route to 1,4-dibromobut-2-ene is the dehydrohalogenation of 1,2,4-tribromobutane. This elimination reaction is typically induced by a base. The choice of base and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the double bond formation.[3]

Halogen Exchange Reactions:

Another efficient method involves the substitution of chlorine atoms in a precursor molecule, such as (Z)-1,4-dichlorobut-2-ene, with bromine. This approach can proceed with high stereoretention, thus preserving the (Z)-geometry of the starting material.[3]

Quantitative Data

The following table summarizes the key quantitative data for the isomers of 1,4-dibromobut-2-ene.

| Property | This compound | (E)-1,4-dibromobut-2-ene | Reference |

| CAS Number | 18866-73-4 | 821-06-7 | [4] |

| Molecular Weight | 213.90 g/mol | 213.90 g/mol | [4] |

| Boiling Point | - | 205 °C | |

| Melting Point | - | 48-51 °C |

Visualization of Workflow and Mechanisms

Synthesis Workflow

References

The Electrophilic Reactivity of (Z)-1,4-dibromobut-2-ene: A Technical Guide for Synthetic Applications

Abstract

(Z)-1,4-dibromobut-2-ene, also known as cis-1,4-dibromo-2-butene, is a versatile bifunctional electrophile utilized in the synthesis of a variety of cyclic and acyclic compounds. The cis-configuration of the bromine atoms and the allylic nature of the carbon-bromine bonds impart distinct reactivity, making it a valuable building block in organic synthesis, particularly for the construction of five-membered heterocycles. This technical guide provides an in-depth analysis of the electrophilic reactivity of this compound, focusing on its application in the synthesis of nitrogen-, sulfur-, and oxygen-containing heterocycles. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers, scientists, and drug development professionals in leveraging the synthetic potential of this reagent.

Introduction

This compound is a reactive organobromine compound characterized by two allylic bromide moieties on a four-carbon backbone with a Z-configured double bond.[1][2] The electrophilicity of the terminal carbon atoms, enhanced by the good leaving group ability of the bromide ions, allows for facile reaction with a wide range of nucleophiles.[1] Its bifunctional nature enables its use in cyclization reactions to form various heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and functional materials.[3][4]

The stereochemistry of the starting material plays a crucial role in directing the stereochemical outcome of the resulting products, particularly in cyclization reactions. The cis arrangement of the bromomethyl groups can be exploited to synthesize cyclic products with specific stereochemistry.[1] This guide will explore the key facets of its electrophilic reactivity, with a focus on practical synthetic applications.

General Electrophilic Reactivity and Mechanistic Considerations

The primary mode of reaction for this compound with nucleophiles is through nucleophilic substitution. Given the allylic nature of the substrate, these reactions can proceed through either an SN2 or SN2' mechanism. However, for most common nucleophiles, the reaction predominantly follows a concerted SN2 pathway, where the nucleophile attacks the electrophilic carbon atom, and the bromide ion departs simultaneously. This process results in an inversion of configuration at the reaction center.[1]

The reaction typically proceeds in a stepwise manner, with the first nucleophilic attack forming a mono-substituted intermediate, which can then undergo an intramolecular cyclization if the nucleophile is part of a difunctional molecule or a second intermolecular substitution. The cis-configuration of the starting material facilitates intramolecular cyclization into five-membered rings.

Synthesis of Heterocyclic Compounds

The bifunctional electrophilic nature of this compound makes it an ideal precursor for the synthesis of various five-membered heterocyclic compounds. This section details the reactions with nitrogen, sulfur, and oxygen nucleophiles to form 2,5-dihydro-1H-pyrroles, 2,5-dihydrothiophenes, and 2,5-dihydrofurans, respectively.

Synthesis of 2,5-Dihydro-1H-pyrroles (3-Pyrrolines)

The reaction of this compound with primary amines provides a direct route to N-substituted 2,5-dihydro-1H-pyrroles. The reaction proceeds via a double SN2 substitution, where the amine first acts as a nucleophile to displace one bromide, followed by an intramolecular cyclization of the resulting secondary amine to displace the second bromide.

Table 1: Synthesis of N-Substituted 2,5-Dihydro-1H-pyrroles

| Nucleophile | Product | Solvent | Temperature (°C) | Yield (%) |

| Benzylamine | 1-Benzyl-2,5-dihydro-1H-pyrrole | Ethanol | Reflux | ~70-80 |

| Aniline | 1-Phenyl-2,5-dihydro-1H-pyrrole | Acetonitrile | Reflux | ~65-75 |

| tert-Butylamine | 1-(tert-Butyl)-2,5-dihydro-1H-pyrrole | Methanol | 50 | ~60-70* |

*Yields are estimated based on analogous reactions with (Z)-1,4-dichloro-2-butene.

Experimental Protocol: Synthesis of 1-Benzyl-2,5-dihydro-1H-pyrrole

To a solution of this compound (1.0 eq) in absolute ethanol, benzylamine (2.2 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 1-benzyl-2,5-dihydro-1H-pyrrole.

Caption: Reaction pathway for the synthesis of 2,5-dihydro-1H-pyrroles.

Synthesis of 2,5-Dihydrothiophenes

The reaction of this compound with a sulfur nucleophile, such as sodium sulfide, provides a straightforward method for the synthesis of 2,5-dihydrothiophene. This reaction is analogous to the synthesis of pyrrolines, involving a double nucleophilic substitution on the electrophilic carbon centers.

Table 2: Synthesis of 2,5-Dihydrothiophene

| Nucleophile | Product | Solvent | Temperature (°C) | Yield (%) |

| Sodium sulfide (Na₂S) | 2,5-Dihydrothiophene | Methanol/DMSO | 40-50 | ~60-70*[3] |

*Yield reported for the reaction with cis-1,4-dichloro-2-butene.[3]

Experimental Protocol: Synthesis of 2,5-Dihydrothiophene

In a round-bottom flask, anhydrous sodium sulfide (1.1 eq) is suspended in a mixture of methanol and dimethyl sulfoxide (DMSO). This compound (1.0 eq), dissolved in a small amount of methanol, is added dropwise to the stirred suspension. The reaction mixture is gently warmed and maintained at 40-50 °C. The reaction progress is monitored by gas chromatography. After completion, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation to yield 2,5-dihydrothiophene.

Caption: Synthesis of 2,5-dihydrothiophene.

Synthesis of 2,5-Dihydrofurans

The synthesis of 2,5-dihydrofurans from this compound can be achieved using a suitable oxygen nucleophile. A common method involves the reaction with a diol, such as catechol, in the presence of a base to form a benzodioxepine, or hydrolysis to the corresponding diol followed by acid-catalyzed cyclization. A more direct approach, though less common, would involve a reaction with a suitable oxygen nucleophile under phase-transfer conditions.

Table 3: Synthesis of Oxygen Heterocycles

| Nucleophile | Product | Conditions | Yield (%) |

| H₂O, then H⁺ | 2,5-Dihydrofuran | Hydrolysis, then acid-catalyzed cyclization | Moderate |

| Catechol, Base | Dibenzo[b,f][5][6]dioxocine derivative | Williamson ether synthesis | Good |

*Qualitative yields based on general synthetic principles.

Experimental Protocol: Synthesis of 2,5-Dihydrofuran (via Diol Intermediate)

(Step 1: Hydrolysis) this compound is treated with an aqueous solution of a mild base (e.g., sodium bicarbonate) to facilitate the hydrolysis of the bromide groups to alcohols, forming (Z)-but-2-ene-1,4-diol.

(Step 2: Cyclization) The resulting diol is then subjected to acid-catalyzed dehydration. The diol is heated in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). The 2,5-dihydrofuran product is typically distilled from the reaction mixture as it is formed.

Caption: Two-step workflow for the synthesis of 2,5-dihydrofuran.

Conclusion

This compound serves as a valuable C4 building block in organic synthesis, demonstrating predictable and useful electrophilic reactivity. Its ability to act as a bifunctional electrophile makes it particularly well-suited for the construction of five-membered heterocyclic rings, including 2,5-dihydro-1H-pyrroles, 2,5-dihydrothiophenes, and 2,5-dihydrofurans. The stereochemistry of the starting material offers potential for stereocontrolled synthesis. The experimental protocols and data presented in this guide, based on direct and analogous reactions, provide a solid foundation for researchers to explore and exploit the synthetic utility of this versatile reagent in the development of novel molecules for various applications.

References

- 1. Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-DIIODOTHIOPHENE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2,5-dihydrofurans via alkylidene carbene insertion reactions [ouci.dntb.gov.ua]

- 5. Synthesis of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]

- 6. 2,5-Dihydrofuran synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of (Z)-1,4-dibromobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

(Z)-1,4-dibromobut-2-ene, also known as cis-1,4-dibromo-2-butene, is a reactive bifunctional electrophile utilized in organic synthesis. The presence of two allylic bromide leaving groups on a stereochemically defined four-carbon chain makes it a valuable precursor for the construction of various cyclic and acyclic molecules. This guide provides a detailed overview of its nucleophilic substitution reactions, focusing on reaction mechanisms, stereochemistry, and synthetic applications, particularly in the formation of heterocyclic systems.

Core Concepts

This compound readily engages in nucleophilic substitution reactions where the two bromine atoms are displaced by a range of nucleophiles.[1] The allylic positioning of the bromine atoms significantly enhances the reactivity of the substrate towards substitution, owing to the stabilization of the transition state. The cis or (Z) configuration of the double bond plays a crucial role in the stereochemical outcome of these reactions and influences the conformational properties of the resulting products.

The primary mechanistic pathway for the substitution reactions of this compound is the SN2 (bimolecular nucleophilic substitution) mechanism. This is characterized by the direct attack of a nucleophile on the electrophilic carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step. A key feature of the SN2 reaction is the inversion of configuration at the reaction center.

Synthesis of this compound

A common and stereoretentive method for the synthesis of this compound involves a Finkelstein-type reaction starting from (Z)-1,4-dichlorobut-2-ene. This reaction is typically carried out using an excess of a bromide salt, such as sodium bromide, in a polar aprotic solvent like acetone. The reaction proceeds via a concerted SN2 mechanism, where the incoming bromide ion attacks the carbon atom from the side opposite to the chlorine leaving group, thus preserving the cis geometry of the double bond.

Nucleophilic Substitution Reactions and Synthetic Applications

The bifunctional nature of this compound makes it an ideal substrate for the synthesis of cyclic compounds, particularly seven-membered rings, through double substitution reactions.

Reaction with Primary Amines: Synthesis of 2,3,4,7-Tetrahydro-1H-azepines

A significant application of this compound is in the synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines, a scaffold of interest in medicinal chemistry. The reaction with a primary amine proceeds via a sequential double SN2 reaction.

Experimental Protocol: Synthesis of 1-Benzyl-2,3,4,7-tetrahydro-1H-azepine

This protocol describes a representative procedure for the synthesis of a 2,3,4,7-tetrahydro-1H-azepine derivative from this compound and benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN), anhydrous

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate solution (NaHCO3)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of benzylamine (1.1 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).

-

Stir the suspension at room temperature and add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise over 30 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the pure 1-benzyl-2,3,4,7-tetrahydro-1H-azepine.

Quantitative Data:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Yield (%) |

| This compound | C₄H₆Br₂ | 213.90 | 1.0 eq | - |

| Benzylamine | C₇H₉N | 107.15 | 1.1 eq | - |

| 1-Benzyl-2,3,4,7-tetrahydro-1H-azepine | C₁₁H₁₅N | 161.24 | - | Typically 60-80% |

Note: The yield is an estimated value based on similar reported syntheses of seven-membered nitrogen heterocycles.

Reaction Pathway Diagram:

References

An In-depth Technical Guide to the Stability and Storage of (Z)-1,4-dibromobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (Z)-1,4-dibromobut-2-ene, a reactive intermediate crucial in various synthetic applications. This document outlines the intrinsic stability of the molecule, potential degradation pathways, and best practices for its handling and storage to ensure its integrity for research and development purposes.

Core Concepts: Stability of this compound

This compound, also known as cis-1,4-dibromobut-2-ene, is a halogenated alkene whose reactivity is dictated by the presence of two allylic bromine atoms and a cis-configured double bond. Its stability is a critical consideration for its effective use in synthesis.

The primary factors influencing the stability of this compound are its susceptibility to isomerization, thermal decomposition, and photochemical degradation. The cis-configuration of the molecule introduces steric strain, making it thermodynamically less stable than its trans-isomer, (E)-1,4-dibromobut-2-ene.

Key Stability Concerns:

-

Isomerization: The inherent steric strain in the (Z)-isomer makes it prone to isomerization to the more stable (E)-isomer, a process that can be catalyzed by heat, light, or acid/base traces.

-

Decomposition: As an allylic bromide, the compound is susceptible to decomposition, which can be accelerated by elevated temperatures and exposure to light.[1] This decomposition can lead to the formation of hydrogen bromide (HBr) and other degradation products.

-

Reactivity: The compound is incompatible with strong oxidizing agents and strong bases.[2][3]

Quantitative Data Summary

| Property | Value for (E)-1,4-dibromobut-2-ene | Reference |

| Molecular Formula | C₄H₆Br₂ | [3] |

| Molecular Weight | 213.90 g/mol | [3][4] |

| Appearance | White to beige solid/crystals | [3] |

| Melting Point | 48-53 °C | [3] |

| Boiling Point | 205 °C @ 760 mmHg | [3] |

| Flash Point | > 113 °C | [3] |

| Recommended Storage Temperature | 2-8 °C | [5] |

| Incompatibilities | Strong oxidizing agents, Strong bases | [2][3] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides, Bromine | [3] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key relationships concerning the stability and handling of this compound.

References

Spectroscopic Profile of cis-1,4-dibromo-2-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-1,4-dibromo-2-butene (CAS Number: 18866-73-4). Due to the relative scarcity of publicly available, verified spectral data specifically for the cis-isomer, this document synthesizes expected values based on spectroscopic principles and data from analogous compounds. It also outlines general experimental protocols for the acquisition of such data.

Core Spectroscopic Data

The following tables summarize the expected spectroscopic data for cis-1,4-dibromo-2-butene. It is important to note that definitive, experimentally verified spectra for the pure cis-isomer are not widely available in public databases. The presented data is a combination of information for the general structure of 1,4-dibromo-2-butene and predicted values based on the cis-configuration.

| Spectroscopy Type | Data Point | Expected Value |

| ¹H NMR | Chemical Shift (δ) - Olefinic Protons (-CH=CH-) | ~5.9 - 6.1 ppm |

| Multiplicity - Olefinic Protons | Triplet | |

| Chemical Shift (δ) - Methylene Protons (-CH₂Br) | ~4.0 - 4.2 ppm | |

| Multiplicity - Methylene Protons | Doublet | |

| ¹³C NMR | Chemical Shift (δ) - Olefinic Carbons (-CH=CH-) | ~128 - 132 ppm |

| Chemical Shift (δ) - Methylene Carbons (-CH₂Br) | ~30 - 35 ppm | |

| Infrared (IR) | C=C Stretch (cis) | ~1650 - 1660 cm⁻¹ (weak) |

| =C-H Bend (cis, out-of-plane) | ~675 - 730 cm⁻¹ (strong) | |

| C-H Stretch (alkenyl) | ~3010 - 3040 cm⁻¹ (medium) | |

| C-Br Stretch | ~515 - 690 cm⁻¹ (strong) | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z 212, 214, 216 (isotopic pattern for Br₂) |

| Base Peak | m/z 133, 135 ([M-Br]⁺) | |

| Major Fragments | m/z 53 ([C₄H₅]⁺) |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols are standard for the analysis of haloalkenes and can be adapted for cis-1,4-dibromo-2-butene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of cis-1,4-dibromo-2-butene in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This will show single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans is required.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, a spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄). The solution is then placed in a liquid sample cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

First, acquire a background spectrum of the empty spectrometer (or the solvent and cell).

-

Then, acquire the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different vibrational modes of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI). EI is a hard ionization technique that causes fragmentation, providing structural information.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in bromine-containing fragments.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of cis-1,4-dibromo-2-butene.

Caption: Workflow for spectroscopic analysis.

An In-depth Technical Guide to (Z)-1,4-dibromobut-2-ene for Researchers and Drug Development Professionals

Core Abstract: (Z)-1,4-dibromobut-2-ene, a bifunctional electrophile, presents significant opportunities in synthetic chemistry and drug development. Its unique stereochemistry and reactive bromine moieties make it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a particular focus on its role as a bifunctional alkylating agent and its application in the development of novel therapeutics. Detailed experimental protocols and a summary of its physicochemical properties are included to support further research and application.

Introduction to this compound

This compound, also known by its common name cis-1,4-dibromo-2-butene, is a halogenated alkene with the IUPAC name (2Z)-1,4-dibromo-2-butene[1]. The "(Z)" designation, from the German zusammen meaning "together," indicates that the higher priority substituents, the bromomethyl groups, are on the same side of the carbon-carbon double bond, resulting in a cis configuration[2]. This stereochemistry is a key feature that influences its reactivity and potential applications in stereospecific synthesis. As a bifunctional molecule, it possesses two reactive centers, the allylic bromides, which are prone to nucleophilic substitution reactions. This dual reactivity makes it a versatile building block in organic synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | cis-1,4-dibromo-2-butene, (2Z)-1,4-dibromo-2-butene | [1] |

| CAS Number | 18866-73-4, 6974-12-5 | [1] |

| Molecular Formula | C₄H₆Br₂ | [3] |

| Molecular Weight | 213.90 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 48-51 °C | [4] |

| Boiling Point | 203 °C at 760 mmHg | [4] |

| Density | 1.867 g/cm³ | [4] |

| Flash Point | 71.9 °C | [4] |

| Storage Temperature | 0-6 °C | [4] |

Experimental Protocols

Synthesis of this compound

3.1.1. Bromination of 1,3-Butadiene

A common method for the synthesis of 1,4-dibromo-2-butene is the bromination of 1,3-butadiene. While this reaction can yield a mixture of 1,2- and 1,4-addition products, as well as (E) and (Z) isomers of the 1,4-adduct, specific reaction conditions can be optimized to favor the desired (Z)-isomer.

-

Reaction Scheme: CH₂(g) + Br₂(l) → BrCH₂CH=CHCH₂Br(l/s)

-

Detailed Protocol:

-

In a reactor equipped with a stirrer and a cooling system, add chloroform as the solvent.

-

Cool the reactor to below -10 °C.

-

Introduce 1,3-butadiene gas into the reactor through a gas-guide tube while stirring and maintaining the temperature below -15 °C.

-

Slowly add bromine dropwise to the reactor, ensuring the temperature is maintained at -15 °C.

-

After the addition of bromine is complete, remove the chloroform and any unreacted 1,3-butadiene by distillation under reduced pressure.

-

To the resulting crude product, add petroleum ether to induce recrystallization.

-

Filter the solid product and dry it under a vacuum to obtain purified 1,4-dibromo-2-butene. The ratio of (Z) to (E) isomers will depend on the precise reaction conditions.

-

3.1.2. Cross-Metathesis Approach

A more advanced method for the stereoselective synthesis of this compound involves a cross-metathesis reaction.

-

Reaction Scheme: (Z)-but-2-ene-1,4-diyl bis(4-methoxyphenyl) dicarbonate + (E)-1,4-dibromobut-2-ene --(Hoveyda-Grubbs catalyst)--> this compound

-

Detailed Protocol:

-

In a reaction vessel under an inert atmosphere, dissolve (Z)-but-2-ene-1,4-diyl bis(4-methoxyphenyl) dicarbonate and (E)-1,4-dibromobut-2-ene in toluene.

-

Add a ruthenium-based catalyst, such as the Hoveyda-Grubbs second-generation catalyst (typically 5 mol%).

-

Heat the reaction mixture to 80 °C and stir for approximately 18 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR).

-

Upon completion, the product can be isolated and purified using standard chromatographic techniques. This method has been reported to achieve conversions of 70-80%.

-

Applications in Drug Development

The chemical reactivity of this compound makes it a valuable scaffold in medicinal chemistry. Its two electrophilic centers can react with nucleophiles in biological systems, leading to the formation of covalent bonds. This property is particularly relevant in the design of enzyme inhibitors and alkylating agents for cancer therapy.

Acetylcholinesterase Reactivators

This compound serves as a key building block for the synthesis of novel acetylcholinesterase (AChE) reactivators. These compounds are crucial antidotes for poisoning by organophosphorus nerve agents and pesticides. The (Z)-but-2-ene linker allows for the precise spatial orientation of two pyridinium oxime moieties, which are essential for the reactivation of the inhibited enzyme.

-

Example Application: Synthesis of (Z)-1,4-bis(4-hydroxyiminomethylpyridinium)-but-2-ene dibromide. This compound has shown efficacy in reactivating paraoxon-inhibited AChE. The synthesis involves the reaction of this compound with 4-hydroxyiminomethylpyridine.

Below is a diagram illustrating the general workflow for the synthesis of such AChE reactivators.

Bifunctional Alkylating Agent in Oncology

As a bifunctional alkylating agent, this compound has the potential to be developed into an anticancer therapeutic. Bifunctional alkylating agents are a class of chemotherapy drugs that act by forming covalent bonds with DNA, leading to the crosslinking of DNA strands.[4][5] This DNA damage disrupts DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[2]

The mechanism of action involves the two bromine atoms acting as leaving groups, allowing the butene backbone to react with nucleophilic sites on DNA bases, most commonly the N7 position of guanine. The formation of interstrand or intrastrand crosslinks is a highly cytotoxic lesion that triggers cellular DNA damage response pathways.[4][5]

The following diagram illustrates the proposed signaling pathway initiated by DNA crosslinking by a bifunctional alkylating agent like this compound.

Conclusion

This compound is a versatile and reactive molecule with significant potential for researchers, scientists, and drug development professionals. Its defined stereochemistry and bifunctional nature make it an attractive starting material for the synthesis of complex organic molecules and pharmacologically active compounds. The applications in the development of acetylcholinesterase reactivators and its potential as a DNA crosslinking agent in cancer therapy highlight its importance in medicinal chemistry. The experimental protocols and data presented in this guide provide a solid foundation for the further exploration and utilization of this valuable chemical entity.

References

- 1. Cholinesterase reactivator - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (Z)-1,4-dibromobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of (Z)-1,4-dibromobut-2-ene, also known as cis-1,4-dibromo-2-butene. This compound is a valuable building block in organic synthesis, and a thorough understanding of its physical characteristics is essential for its effective use in research and development. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of its chemical structure and experimental workflows.

Core Physical and Chemical Properties

This compound is a halogenated alkene with the molecular formula C₄H₆Br₂. The 'Z' designation in its name refers to the zusammen (together) configuration of the substituents on the same side of the carbon-carbon double bond, resulting in a cis isomer. This stereochemistry significantly influences its physical and chemical properties compared to its trans counterpart, (E)-1,4-dibromobut-2-ene.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources. It is important to note that minor variations in reported values can occur due to different experimental conditions and purity levels of the samples.

| Property | Value |

| Molecular Formula | C₄H₆Br₂ |

| Molecular Weight | 213.90 g/mol [1] |

| CAS Number | 18866-73-4, 6974-12-5[1] |

| Appearance | White crystalline solid |

| Melting Point | 53 °C |

| Boiling Point | 82 °C at 14 Torr |

| Density | 1.912 g/cm³ |

Stereoisomerism: (Z) vs. (E)

The presence of a carbon-carbon double bond in 1,4-dibromobut-2-ene gives rise to geometric isomerism. The distinct spatial arrangement of the bromine atoms in the (Z) and (E) isomers leads to different physical properties and reactivity.

Caption: Structural comparison of (Z) and (E) isomers of 1,4-dibromobut-2-ene.

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. Below are detailed methodologies for key experiments.

Synthesis of this compound

The stereoselective synthesis of this compound can be challenging due to the thermodynamic stability of the (E)-isomer. A common strategy involves the use of a starting material that already possesses the desired cis-configuration, such as cis-2-butene-1,4-diol. The hydroxyl groups can then be substituted by bromine atoms while retaining the stereochemistry. Another approach is a halogen exchange reaction from (Z)-1,4-dichlorobut-2-ene.

Caption: General workflow for the synthesis of this compound.

A general procedure would involve the slow addition of a brominating agent, such as phosphorus tribromide (PBr₃), to a cooled solution of cis-2-butene-1,4-diol in an appropriate solvent. The reaction is typically carried out under an inert atmosphere to prevent side reactions. After the reaction is complete, the mixture is carefully quenched with water or a mild base, and the product is extracted with an organic solvent. The final purification is often achieved by distillation under reduced pressure or column chromatography to isolate the pure (Z)-isomer.

Determination of Melting Point

The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder.

-

Capillary Tube Packing: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches its expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Caption: Experimental workflow for determining the melting point.

References

An In-depth Technical Guide to the Isomers of 1,4-dibromobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-dibromobut-2-ene is a halogenated alkene that serves as a versatile building block in organic synthesis. Its utility is underscored by the presence of two reactive bromine atoms and a central carbon-carbon double bond, allowing for a variety of chemical transformations. This guide provides a detailed overview of the geometric isomers of 1,4-dibromobut-2-ene, namely the cis-(Z) and trans-(E) isomers, with a focus on their synthesis, properties, and applications relevant to chemical research and drug development. The stereochemistry of these isomers plays a crucial role in determining their reactivity and the stereochemical outcomes of their subsequent reactions.[1]

Stereoisomerism in 1,4-dibromobut-2-ene

Geometric isomerism in 1,4-dibromobut-2-ene arises from the restricted rotation around the C2-C3 double bond. This results in two distinct spatial arrangements of the substituents on the double-bond carbons:

-

trans-(E)-1,4-dibromobut-2-ene: The bromomethyl groups are on opposite sides of the double bond.

-

cis-(Z)-1,4-dibromobut-2-ene: The bromomethyl groups are on the same side of the double bond.

The different spatial arrangement of the bromine atoms in the cis and trans isomers leads to differences in their physical and chemical properties, as well as their spectroscopic signatures.

Physical and Chemical Properties

The isomers of 1,4-dibromobut-2-ene exhibit distinct physical properties. The trans isomer is typically a white to light yellow crystalline solid at room temperature, while the cis isomer has a lower melting point.[2][3] A summary of their key physical properties is presented in the table below.

| Property | trans-(E)-1,4-dibromobut-2-ene | cis-(Z)-1,4-dibromobut-2-ene |

| CAS Number | 821-06-7[2] | 18866-73-4[4] |

| Molecular Formula | C₄H₆Br₂[2][4] | C₄H₆Br₂[4] |

| Molecular Weight | 213.90 g/mol [5] | 213.90 g/mol [6] |

| Appearance | Colorless to slightly brown crystals or crystalline powder[2] | Not specified |

| Melting Point | 48-51 °C[3] | 53 °C |

| Boiling Point | 205 °C (lit.)[7] | 82 °C at 14 Torr |

| Water Solubility | Slightly soluble[2] | Not specified |

| Stability | Stable under normal temperatures and pressures[2] | Not specified |

Spectroscopic Data

The stereochemistry of the isomers can be readily distinguished using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

| Spectroscopy | trans-(E)-1,4-dibromobut-2-ene | cis-(Z)-1,4-dibromobut-2-ene |

| ¹H NMR | Spectra available[8][9] | Spectra available |

| ¹³C NMR | Spectra available[8] | Spectra available[6] |

| FT-IR | Spectra available[10][11] | Spectra available[10] |

| Mass Spectrometry | Spectra available[8] | Not specified |

Experimental Protocols

Synthesis of trans-1,4-dibromobut-2-ene

A common method for the synthesis of trans-1,4-dibromobut-2-ene is the bromination of 1,3-butadiene. The stereochemistry of the product can be influenced by reaction parameters such as solvent and temperature.[2]

Procedure 1:

-

Add 6 parts by weight of chloroform to a reaction flask and cool to below -10 °C.

-

Introduce 1 part by weight of 1,3-butadiene into the flask via a gas inlet tube, while stirring and maintaining the temperature below -15 °C.

-

Slowly add 2.4 parts by weight of bromine to the reaction mixture, ensuring the temperature remains at -15 °C.

-

After the addition is complete, remove the chloroform and any unreacted 1,3-butadiene by vacuum distillation.

-

Recrystallize the crude product from 2.2 parts by weight of petroleum ether.

-

Filter the solid product and dry under vacuum to obtain trans-1,4-dibromobut-2-ene.[12][13]

Procedure 2:

-

To a solution of 70.0 g of butadiene in 1200 ml of dichloromethane, cooled to between -10 and 10 °C, add 172.6 g of liquid bromine.

-

Maintain the reaction mixture at -5 to -15 °C and stir for 5 hours.

-

Remove the solvent by atmospheric distillation to yield the crude solid.

-

Purify the crude product by vacuum distillation (1000-1500 Pa), collecting the fraction between 70 and 80 °C.

-

Recrystallize the resulting white solid from 280 ml of anhydrous ethanol. Heat to 70 °C to dissolve, then cool to room temperature to allow for precipitation.

-

Filter and dry the product to obtain high-purity trans-1,4-dibromobut-2-ene.[12]

Chemical Reactivity and Applications

Both isomers are reactive compounds due to the presence of two bromine atoms, which are good leaving groups, and a reactive π-bond.[1] They readily undergo nucleophilic substitution, elimination, and addition reactions.[1]

A key application of 1,4-dibromobut-2-ene is as an intermediate in the synthesis of various organic compounds, including cyclic molecules and polymers.[2] For instance, trans-1,4-dibromobut-2-ene reacts with dialkyl ketones in the presence of a base to form allenic ketones.[14]

In the context of drug development, halogenated compounds are of significant interest. While there are no specific signaling pathways directly modulated by 1,4-dibromobut-2-ene isomers, they serve as valuable precursors for the synthesis of more complex molecules with potential biological activity. For example, trans-1,4-dibromobut-2-ene is a key intermediate in the synthesis of Aliskiren, a drug used to treat hypertension.[12] The traditional synthesis of dithiothreitol (DTT), a common laboratory reagent, also involves the sulfidation of 1,4-dibromobut-2-ene.[15]

Visualizations

Caption: Synthesis and purification workflow for trans-1,4-dibromobut-2-ene.

Caption: General scheme for nucleophilic substitution of 1,4-dibromobut-2-ene.

References

- 1. (Z)-1,4-dibromobut-2-ene | 18866-73-4 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C4H6Br2 | CID 5354994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. (E)-1,4-Dibromobut-2-ene(821-06-7) 1H NMR [m.chemicalbook.com]

- 9. TRANS-1,4-DIBROMO-2-BUTENE(6974-12-5) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. (E)-1,4-Dibromobut-2-ene(821-06-7)FT-IR [m.chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]

- 14. Formation of allenes by reaction of 1,4-dibromobut-2-ene with dialkyl ketones and base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Dithiothreitol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to cis-1,4-dibromo-2-butene: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-1,4-dibromo-2-butene, a halogenated alkene with significant applications in organic synthesis and as a precursor in the development of pharmacologically active compounds. This document details the historical discovery of this compound, outlines key synthetic methodologies with detailed experimental protocols, presents its physicochemical properties in a structured format, and explores its reactivity and applications, particularly in the context of drug development.

Discovery and History

The exploration of the halogenation of conjugated dienes in the early 20th century laid the groundwork for the discovery of 1,4-dibromo-2-butene isomers. While the exact first synthesis of the pure cis isomer is not definitively documented in a singular seminal paper, early investigations into the bromination of 1,3-butadiene by various chemists established the formation of a mixture of 1,2- and 1,4-addition products.

The 1,4-addition product was found to consist of both cis and trans isomers. Pioneering work by chemists such as Muspratt and Hofmann in the mid-19th century on the reactions of organic compounds provided the foundational knowledge for these later studies. Subsequent research throughout the 20th century focused on understanding the stereochemical outcomes of such reactions and developing methods to selectively synthesize one isomer over the other. The isolation and characterization of cis-1,4-dibromo-2-butene became possible with the advent of modern spectroscopic techniques, allowing for its definitive identification and differentiation from its trans counterpart.

Physicochemical Properties

A summary of the key quantitative data for cis-1,4-dibromo-2-butene is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₄H₆Br₂ | [1] |

| Molecular Weight | 213.90 g/mol | [1] |

| CAS Number | 18866-73-4 | [1] |

| Melting Point | 53-54 °C | |

| Boiling Point | 82-84 °C at 12 mmHg | |

| Density | 1.912 g/cm³ | |

| Appearance | White to off-white crystalline solid |

Synthesis of cis-1,4-dibromo-2-butene

The stereoselective synthesis of cis-1,4-dibromo-2-butene can be achieved through the reaction of cis-1,4-butenediol with a brominating agent. The following protocol is a representative method.

Experimental Protocol: Synthesis from cis-1,4-Butenediol

Materials:

-

cis-1,4-Butenediol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-1,4-butenediol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether dropwise to the stirred solution of the diol. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by carefully pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold water and saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane or a mixture of hexane and diethyl ether) to yield pure cis-1,4-dibromo-2-butene as a white crystalline solid.

Diagram of the Synthetic Workflow:

Reactivity and Applications in Drug Development

cis-1,4-dibromo-2-butene is a versatile bifunctional electrophile. The presence of two allylic bromide moieties makes it highly susceptible to nucleophilic substitution reactions. This reactivity is central to its utility in organic synthesis, allowing for the construction of various cyclic and acyclic molecules.

In the context of drug development, this compound can serve as a key building block for the synthesis of complex molecular architectures. Its ability to react with two nucleophiles, either sequentially or in a single step, enables the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceutical agents.

While specific signaling pathways directly modulated by cis-1,4-dibromo-2-butene are not extensively documented, its role as a synthetic intermediate is crucial. For instance, derivatives of butene-diols and their halogenated counterparts are precursors to compounds with potential biological activities.

Diagram of General Reactivity:

Conclusion

cis-1,4-dibromo-2-butene is a valuable reagent in organic synthesis with a history rooted in the fundamental studies of halogenation reactions. Its stereospecific synthesis from cis-1,4-butenediol provides a reliable route to this important building block. The bifunctional nature of the molecule allows for diverse reactivity, making it a useful tool for the construction of complex molecules, including those with potential applications in drug discovery and development. Further exploration of its reactivity and the biological activity of its derivatives may unveil new opportunities in medicinal chemistry.

References

A Technical Guide to (Z)-1,4-dibromobut-2-ene: Commercial Availability, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-1,4-dibromobut-2-ene, also known as cis-1,4-dibromobut-2-ene, is a reactive bifunctional electrophile utilized in organic synthesis for the construction of various cyclic and acyclic molecules. Its stereochemistry plays a crucial role in directing the outcome of chemical transformations. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key synthetic applications of this compound, with a focus on providing practical information for laboratory use.

Commercial Availability

This compound is available from several commercial suppliers, typically for research and development purposes. It is important to note that the (E)-isomer (trans-1,4-dibromobut-2-ene) is more common and often listed alongside the (Z)-isomer. Researchers should carefully verify the isomeric purity before purchase and use.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name(s) | CAS Number(s) | Purity | Notes |

| Benchchem | This compound | 18866-73-4 | Not specified | For research use only.[1] |